

4-Chlorothiophene-3-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Chlorothiophene-3-carboxylic acid
CAS No.:	59337-81-4
Cat. No.:	B3024780

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Technical Monograph: 4-Chlorothiophene-3-carboxylic Acid

Executive Summary

4-Chlorothiophene-3-carboxylic acid (CAS 59337-81-4) is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for the development of bioactive compounds, particularly in the modulation of ion channels (e.g., ANO1 inhibitors) and as a bioisostere for ortho-chlorobenzoic acid derivatives.^[1] Its unique substitution pattern—placing a lipophilic chlorine atom adjacent to a polar carboxylic acid on a thiophene ring—imparts specific electronic and steric properties that influence ligand-target binding kinetics.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and application in modern drug discovery workflows.

Chemical Identity & Structural Analysis^[2]^[3]

Identification Data

Parameter	Detail
Chemical Name	4-Chlorothiophene-3-carboxylic acid
CAS Number	59337-81-4
Molecular Formula	C ₅ H ₃ ClO ₂ S
Molecular Weight	162.59 g/mol
SMILES	<chem>O=C(O)C1=CSC=C1Cl</chem>
InChI Key	QPYFNTQGFUWDDP-UHFFFAOYSA-N
Appearance	Off-white to pale yellow crystalline solid

Structural Logic & Electronic Effects

The 3,4-substitution pattern of the thiophene ring creates a distinct electronic environment compared to its isomers (e.g., 5-chlorothiophene-2-carboxylic acid).

- **Steric Ortho-Effect:** The chlorine atom at position 4 exerts steric pressure on the carboxylic acid at position 3, potentially forcing the carbonyl group out of coplanarity with the aromatic ring. This conformation can enhance selectivity in protein binding pockets by restricting bond rotation.
- **Acidity (pKa):** The inductive electron-withdrawing effect (-I) of the chlorine atom increases the acidity of the carboxylic group relative to unsubstituted thiophene-3-carboxylic acid.
- **Metabolic Stability:** The chlorine substituent blocks the metabolic oxidation of the thiophene ring at the 4-position, a common site for P450-mediated metabolism in thiophenes.

Synthesis Methodologies

While several routes exist, the oxidation of 4-chlorothiophene-3-carboxaldehyde is the most reliable laboratory-scale method, avoiding the regioselectivity issues inherent in direct lithiation strategies.

Primary Route: Pinnick Oxidation

This protocol utilizes mild conditions to convert the aldehyde to the carboxylic acid without affecting the chlorine substituent or the thiophene sulfur.

Reaction Scheme:

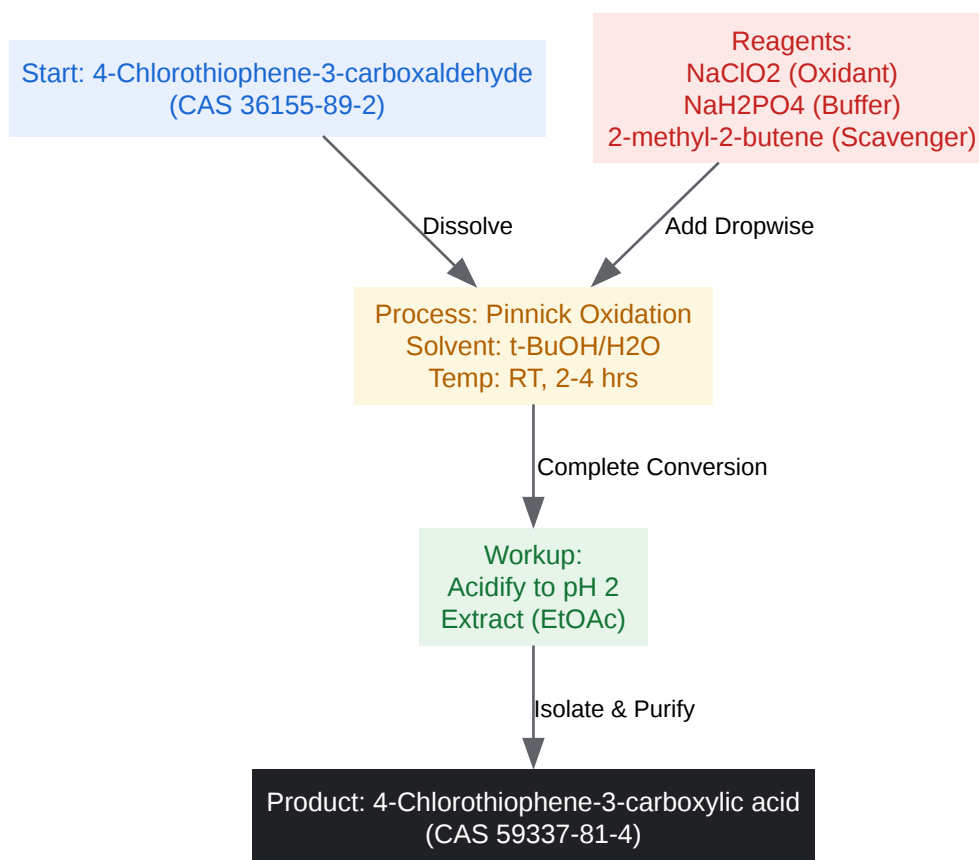
Protocol:

- Preparation: Dissolve 4-chlorothiophene-3-carboxaldehyde (1.0 equiv) in tert-butanol (10-20 volumes). Add 2-methyl-2-butene (5-10 equiv) as a scavenger for hypochlorous acid.
- Oxidation: Prepare an aqueous solution of sodium chlorite (NaClO_2 , 1.5 equiv) and sodium dihydrogen phosphate (NaH_2PO_4 , 1.5 equiv). Add this solution dropwise to the aldehyde mixture at room temperature.
- Monitoring: Stir the reaction for 2–4 hours. Monitor consumption of starting material via TLC or HPLC.[2]
- Workup: Acidify the reaction mixture to pH ~2 with 1N HCl. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from ethanol/water or hexane/ethyl acetate if necessary.

Alternative Route: Lithiation/Carboxylation (Advanced)

Direct lithiation of 3-chlorothiophene typically occurs at the 2-position (ortho to sulfur) due to the directing effect of the sulfur atom, yielding 3-chlorothiophene-2-carboxylic acid. Accessing the 4-chloro-3-carboxy isomer via lithiation requires blocking the 2- and 5-positions or using specialized directing groups, making the aldehyde oxidation route significantly more practical for standard applications.

Synthesis Workflow Visualization



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Figure 1: Optimized synthesis workflow via Pinnick Oxidation.

Applications in Drug Development

ANO1 (TMEM16A) Inhibitors

4-Chlorothiophene-3-carboxylic acid is a validated scaffold for the synthesis of Anoctamin-1 (ANO1) inhibitors. ANO1 is a calcium-activated chloride channel implicated in nociception (pain) and cancer cell proliferation.

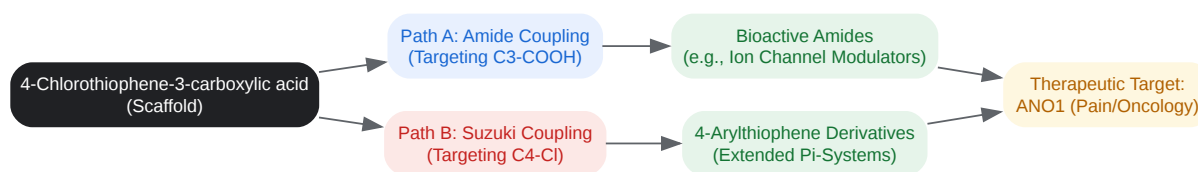
- Mechanism: Derivatives of this acid (specifically amides) bind to the ANO1 channel, blocking chloride ion flux.
- Key Derivative: 4-Arylthiophene-3-carboxylic acid derivatives, synthesized via Suzuki coupling at the 4-Cl position, have shown nanomolar potency (IC₅₀ ~24 nM) in analgesic models [1].

Scaffold Versatility

The compound offers two orthogonal handles for diversification:

- Carboxylic Acid (C3): Amenable to amide coupling, esterification, or reduction to an alcohol.
- Chlorine (C4): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

Drug Discovery Logic Diagram



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Figure 2: Divergent synthesis pathways for library generation.

Physical Properties & Characterization

Property	Value/Description	Note
Melting Point	Experimental determination recommended	Literature values vary for isomers; specific MP for 59337-81-4 is not standard in open catalogs.
Predicted pKa	3.2 ± 0.2	More acidic than benzoic acid (4.2) due to the thiophene ring and Cl-substituent.[3]
Solubility	DMSO, Methanol, Ethyl Acetate	Poor solubility in water; soluble in aqueous base (pH > 8).
¹ H NMR (Predicted)	δ 8.35 (s, 1H, C2-H), 7.50 (s, 1H, C5-H)	In DMSO-d ₆ . Signals typically appear as singlets or tight doublets (J < 3Hz).

Safety & Handling (GHS)

Signal Word: Warning Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1][4]
- H319: Causes serious eye irritation.[1][4]
- H335: May cause respiratory irritation.[1][4]

Precautionary Measures: Always handle in a fume hood wearing nitrile gloves and safety goggles. In case of contact, wash immediately with soap and water.

References

- Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1. European Journal of Medicinal Chemistry, 2022.
- **4-Chlorothiophene-3-carboxylic acid** Product Data. Fluorochem.
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- Pinnick Oxidation Protocol. Organic Chemistry Portal.

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